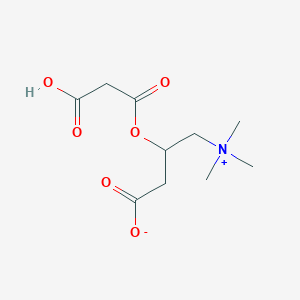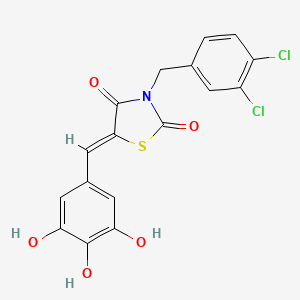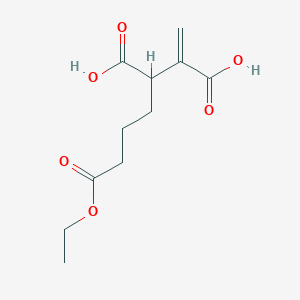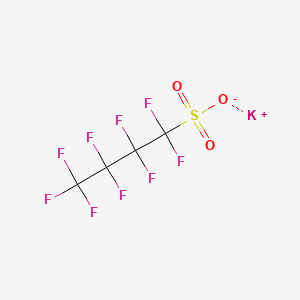
Fluocortin
Overview
Description
Fluocortin is a synthetic corticosteroid with anti-inflammatory properties. This compound is structurally similar to fluocortolone but contains an additional keto group . This compound is primarily used in the treatment of inflammatory skin conditions such as dermatitis and eczema .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluocortin is synthesized from flucortolone through a series of chemical reactions. The synthetic route typically includes steps such as fluorination, hydroxylation, and oxidation under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The process involves the use of high-purity reagents and catalysts to achieve the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: Fluocortin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride.
Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of this compound .
Scientific Research Applications
Fluocortin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity and stability.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Applied in the treatment of inflammatory skin conditions such as dermatitis and eczema.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mechanism of Action
Fluocortin exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in the inflammatory response . The primary molecular targets include cytokines, chemokines, and adhesion molecules that play a role in inflammation .
Comparison with Similar Compounds
Fluocortolone: Similar structure but lacks the additional keto group.
Prednisolone: A widely used corticosteroid with a different substitution pattern.
Loteprednol etabonate: A soft corticosteroid designed to minimize systemic side effects.
Fluocortin’s unique structural features and potent anti-inflammatory effects make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
33124-50-4 |
|---|---|
Molecular Formula |
C22H27FO5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1 |
InChI Key |
PUWHHWCHAVXSIG-NCLPIGKXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
| 33124-50-4 | |
Synonyms |
fluocortolone-21-acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3S,6S,7R,8aR)-6-(4-hydroxyphenyl)-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260697.png)
![1-[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B1260698.png)


